molecular formula C16H15FN4O2 B2494203 5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941883-90-5

5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2494203
CAS No.: 941883-90-5
M. Wt: 314.32
InChI Key: MVOCZWWFBHXESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H15FN4O2 and its molecular weight is 314.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Antidepressant Activities

Research has shown that certain pyrido[2,3-d]pyrimidine derivatives exhibit significant anticonvulsant and antidepressant properties. Specifically, a study by Zhang et al. (2016) found that some derivatives were more efficient than the reference drug carbamazepine in anticonvulsant activity and possessed potent antidepressant properties similar to those of fluoxetine (Zhang, Wang, Wen, Li, & Quan, 2016).

Synthesis and Chemical Reactions

Various methods have been developed to synthesize and modify pyrido[2,3-d]pyrimidine derivatives. Su and Watanabe (1982, 1984) described novel reactions and syntheses for these compounds, providing insights into the chemical behavior and potential applications of these derivatives (Su & Watanabe, 1982); (Su & Watanabe, 1984).

Urease Inhibition

Compounds based on pyrido[2,3-d]pyrimidine have been investigated for their urease inhibition properties. Rauf et al. (2010) found that certain derivatives exhibited significant urease inhibition activity, indicating potential applications in the treatment of diseases related to urease (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).

Crystallography and Molecular Structures

Studies on the crystal structures of pyrido[2,3-d]pyrimidine derivatives have been conducted. Trilleras et al. (2009) explored the molecular structures of these compounds, which can provide valuable information for the development of new drugs and materials (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Herbicidal Activities

These compounds have also been evaluated for their herbicidal activities. Huazheng (2013) synthesized pyrimidine derivatives and found that some showed good herbicidal activities, suggesting their potential use in agriculture (Huazheng, 2013).

Mechanism of Action

Target of Action

The primary target of F2455-0523 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

F2455-0523 acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates. This inhibitory action disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Result of Action

The result of F2455-0523’s action is significant inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .

Properties

IUPAC Name

5-[(4-fluorophenyl)methylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c1-20-14-13(15(22)21(2)16(20)23)12(7-8-18-14)19-9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOCZWWFBHXESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.